![molecular formula C14H8F5NO2 B4710146 2-methoxy-N-(pentafluorophenyl)benzamide](/img/structure/B4710146.png)
2-methoxy-N-(pentafluorophenyl)benzamide
Overview
Description
2-methoxy-N-(pentafluorophenyl)benzamide is an organic compound with the molecular formula C14H8F5NO2 It is a derivative of benzamide, where the benzamide core is substituted with a methoxy group at the second position and a pentafluorophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(pentafluorophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with pentafluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group and the pentafluorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2-methoxy-N-(pentafluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(pentafluorophenyl)benzamide
- 4-methoxy-N-(pentafluorophenyl)benzamide
- 2-methoxy-N-(trifluoromethyl)benzamide
Uniqueness
2-methoxy-N-(pentafluorophenyl)benzamide is unique due to the presence of both methoxy and pentafluorophenyl groups, which confer distinct chemical and biological properties. The pentafluorophenyl group enhances its electron-withdrawing capability, while the methoxy group provides electron-donating effects, resulting in a compound with balanced reactivity and stability.
Biological Activity
2-Methoxy-N-(pentafluorophenyl)benzamide is an organic compound with the molecular formula C14H8F5NO2. It is characterized by a benzamide core substituted with a methoxy group at the second position and a pentafluorophenyl group at the nitrogen atom. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
- Molecular Formula : C14H8F5NO2
- Structural Formula :
- The compound features a methoxy group (-OCH3) and a pentafluorophenyl group (C6F5) attached to the benzamide structure.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, suggesting its utility in developing new antibacterial agents. The presence of the pentafluorophenyl group enhances its interaction with microbial targets, potentially increasing its effectiveness against resistant strains.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The pentafluorophenyl moiety is believed to play a critical role in enhancing the compound's binding affinity to cancer-related targets, thus facilitating its therapeutic effects .
The mechanism of action for this compound involves:
- Target Interaction : The pentafluorophenyl group enhances binding to specific enzymes or receptors.
- Biological Pathway Modulation : The compound affects various biological pathways, contributing to its antimicrobial and anticancer activities.
- Pharmacokinetics : The methoxy group influences solubility and bioavailability, impacting the compound's overall pharmacokinetic profile.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Methoxy-N-(pentafluorophenyl)benzamide | Similar structure with different substitution | Moderate antimicrobial activity |
4-Methoxy-N-(pentafluorophenyl)benzamide | Similar structure with different substitution | Lower anticancer potency compared to 2-methoxy derivative |
2-Methoxy-N-(trifluoromethyl)benzamide | Different fluorinated group | Reduced biological activity compared to pentafluoro variant |
The unique combination of methoxy and pentafluorophenyl groups in this compound confers distinct chemical and biological properties, setting it apart from similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains found that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This study suggests potential applications in treating bacterial infections.
- Cancer Cell Proliferation Inhibition :
- Neuroleptic Activity :
Properties
IUPAC Name |
2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO2/c1-22-7-5-3-2-4-6(7)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUGVINSCFPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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